5-Methyl-3-(2-pyridyl)dihydro-2(3H)-furanone
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Overview
Description
5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. This compound is characterized by a furan ring fused with a pyridine ring, making it a heterocyclic compound. The presence of both furan and pyridine rings in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with 2,3-dihydrofuran in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one
- 5-ethyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one
- 5-methyl-3-(pyridin-3-yl)dihydrofuran-2(3H)-one
Uniqueness
5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one is unique due to the specific positioning of the methyl group and the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
41874-33-3 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-methyl-3-pyridin-2-yloxolan-2-one |
InChI |
InChI=1S/C10H11NO2/c1-7-6-8(10(12)13-7)9-4-2-3-5-11-9/h2-5,7-8H,6H2,1H3 |
InChI Key |
SMMBEYMXNYKKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)C2=CC=CC=N2 |
Origin of Product |
United States |
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